molecular formula C13H10Cl2N2O2S B2457011 2-(2,4-dichlorobenzamido)-N-methylthiophene-3-carboxamide CAS No. 864974-83-4

2-(2,4-dichlorobenzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2457011
CAS No.: 864974-83-4
M. Wt: 329.2
InChI Key: GORNWIVWLTZQBE-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorobenzamido)-N-methylthiophene-3-carboxamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications from pharmaceuticals to plastics .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and various substitution reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of benzamides include being solid at room temperature and having relatively high melting points .

Scientific Research Applications

Homogeneous Catalytic Aminocarbonylation

Amino acid methyl esters were employed as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes, leading to the isolation of 2-oxo-carboxamide type derivatives through double CO insertion using iodobenzene at elevated carbon monoxide pressure. This process showcases the compound's application in the synthesis of carboxamides with expected structure in excellent yields, highlighting its potential in homogeneous catalysis and organic synthesis Müller et al., 2005.

Synthesis of Novel Aziridine Esters

The efficiency of methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate as an alkylating agent for various five-membered aromatic heterocycles was explored. The resulting aziridines, particularly those derived from heterocycles with an α-carbonyl substituent, react to produce pyrroloimidazoles, demonstrating the compound's utility in synthesizing aziridine esters and exploring novel chemical reactions Alves et al., 2000.

Antitumor Activity of Imidazotetrazines

Research into the synthesis and chemistry of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones revealed their curative activity against L-1210 and P388 leukemia. This study underscores the potential of structurally related compounds in developing novel antitumor agents, hinting at the broader applicability of 2-(2,4-dichlorobenzamido)-N-methylthiophene-3-carboxamide derivatives in medicinal chemistry Stevens et al., 1984.

Antibacterial and Antifungal Properties

Thiourea derivatives, including those related to this compound, have been synthesized and characterized, showing significant antibacterial and antifungal properties. This research demonstrates the compound's potential as a starting point for developing new antimicrobial agents with specific activity against resistant strains, especially Pseudomonas aeruginosa and Staphylococcus aureus Limban et al., 2011.

Polyamides and Polyimides Synthesis

The synthesis and characterization of aromatic polyamides and polythioamides with pendent chlorobenzylidine rings were explored, highlighting the application in creating materials with high adsorption capacities for heavy metal ions. This research points towards the environmental applications of such compounds, particularly in water treatment and pollution mitigation efforts Ravikumar et al., 2011.

Properties

IUPAC Name

2-[(2,4-dichlorobenzoyl)amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S/c1-16-11(18)9-4-5-20-13(9)17-12(19)8-3-2-7(14)6-10(8)15/h2-6H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORNWIVWLTZQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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